molecular formula C16H13ClN2O5 B5534582 METHYL 3-((3-CHLORO-4-METHYLANILINO)CARBONYL)-5-NITROBENZOATE

METHYL 3-((3-CHLORO-4-METHYLANILINO)CARBONYL)-5-NITROBENZOATE

Cat. No.: B5534582
M. Wt: 348.74 g/mol
InChI Key: JOBHIIUTSGNEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-((3-chloro-4-methylanilino)carbonyl)-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nitro group, a chloro group, and a methylanilino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((3-chloro-4-methylanilino)carbonyl)-5-nitrobenzoate typically involves the following steps:

    Chlorination: The addition of a chloro group to the aniline derivative.

    Coupling Reaction: The coupling of the chlorinated aniline derivative with the nitrobenzoate.

The reaction conditions often involve the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((3-chloro-4-methylanilino)carbonyl)-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to remove the nitro group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted benzoates.

Scientific Research Applications

Methyl 3-((3-chloro-4-methylanilino)carbonyl)-5-nitrobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-((3-chloro-4-methylanilino)carbonyl)-5-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the chloro group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylaniline: A precursor in the synthesis of the target compound.

    4-Nitroacetanilide: Another nitro-substituted aniline derivative with different functional groups.

    Ethyl 4-nitrobenzoate: A similar benzoate compound with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl 3-((3-chloro-4-methylanilino)carbonyl)-5-nitrobenzoate is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[(3-chloro-4-methylphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c1-9-3-4-12(8-14(9)17)18-15(20)10-5-11(16(21)24-2)7-13(6-10)19(22)23/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOBHIIUTSGNEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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